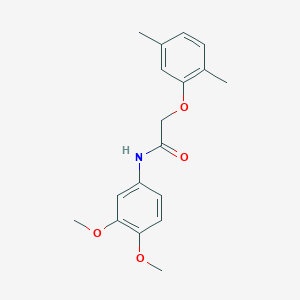
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPA belongs to the class of phenylacetamides and is synthesized through a multi-step process.
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DPA has been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DPA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DPA has also been found to reduce the expression of COX-2, an enzyme that plays a key role in the inflammatory response. In vivo studies have shown that DPA exhibits analgesic properties and reduces pain in animal models. Additionally, DPA has been found to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
DPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. DPA is also stable under normal laboratory conditions and can be stored for long periods of time. However, DPA also has limitations for lab experiments. It is relatively expensive and requires specialized equipment and reagents for synthesis. Additionally, DPA has low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of DPA. One potential direction is the further investigation of its potential use as a novel cancer therapy. Studies could focus on optimizing the dosage and administration of DPA to maximize its anti-cancer effects. Another potential direction is the study of DPA's potential use in the treatment of neurological disorders. Studies could focus on identifying the specific neurotransmitter systems that are modulated by DPA and optimizing its use for these disorders. Additionally, further studies could focus on the mechanism of action of DPA and its potential use in other fields of scientific research.
合成方法
The synthesis of DPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenol in the presence of a base to form 2-(2,5-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2,5-dimethylphenoxy)-2-chloroacetamide. Finally, the reaction of N-(2,5-dimethylphenoxy)-2-chloroacetamide with 3,4-dimethoxyaniline in the presence of a base yields DPA.
科学研究应用
DPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of medicine, where it has been found to exhibit anti-inflammatory and analgesic properties. DPA has also been studied for its potential use as a novel cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, DPA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-13(2)16(9-12)23-11-18(20)19-14-7-8-15(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHLRFAYNBUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)


![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)
![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)